trans-1-Benzoyl-4-phenyl-l-proline
Description
BenchChem offers high-quality trans-1-Benzoyl-4-phenyl-l-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Benzoyl-4-phenyl-l-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-5-2-6-10-14)19-12-15(11-16(19)18(21)22)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,21,22)/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMASXVCJXPDME-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923581 | |
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120851-71-0 | |
| Record name | 1-Benzoyl-4-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80923581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Application of trans-1-Benzoyl-4-phenyl-l-proline as a Chiral Building Block in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure compounds that serve as foundational synthons, are indispensable tools for the efficient construction of stereochemically defined molecules.[1][2] Among the myriad of such building blocks, proline and its derivatives have garnered significant attention due to their unique conformational rigidity and their proven utility as both chiral auxiliaries and organocatalysts.[3][4] This guide delves into the technical nuances of a particularly valuable, yet less commonly documented derivative: trans-1-Benzoyl-4-phenyl-l-proline .
The introduction of a phenyl group at the C4 position of the proline ring, in conjunction with the N-benzoyl protection, imparts distinct steric and electronic properties that can be strategically exploited to influence the stereochemical outcome of a variety of chemical transformations. This guide will provide an in-depth exploration of the synthesis, characterization, and application of trans-1-Benzoyl-4-phenyl-l-proline, offering researchers and drug development professionals a comprehensive understanding of its potential as a sophisticated tool in asymmetric synthesis.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective application. The key physicochemical parameters for trans-1-Benzoyl-4-phenyl-l-proline are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₃ | [5] |
| Molecular Weight | 295.33 g/mol | [5] |
| CAS Number | 120851-71-0 | [5][6] |
| Predicted Boiling Point | 518.1±50.0 °C | [6] |
| Predicted Density | 1.266±0.06 g/cm³ | [6] |
| Predicted pKa | 4.96±0.10 | [6] |
| IUPAC Name | (2S,4S)-1-benzoyl-4-phenylpyrrolidine-2-carboxylic acid | [5] |
The structural rigidity of the pyrrolidine ring is a hallmark of proline derivatives. The trans-substitution of the phenyl group at the C4-position further locks the ring into a specific conformation, which, in concert with the sterically demanding N-benzoyl group, creates a well-defined chiral environment. This defined three-dimensional space is paramount to its function in directing the approach of incoming reagents in asymmetric transformations.
Caption: Chemical structure of trans-1-Benzoyl-4-phenyl-l-proline.
Synthesis of trans-1-Benzoyl-4-phenyl-l-proline: A Methodological Overview
The synthesis of trans-1-Benzoyl-4-phenyl-l-proline can be approached from the parent amino acid, trans-4-phenyl-L-proline. The key transformation is the N-benzoylation of the secondary amine of the proline ring. While a specific protocol for the benzoylation of trans-4-phenyl-L-proline is not extensively documented in readily available literature, a reliable procedure can be adapted from the well-established methods for the N-benzoylation of structurally similar proline derivatives, such as 4-hydroxy-L-proline.[7]
Representative Protocol for N-Benzoylation
This protocol is adapted from the benzoylation of 4-hydroxy-L-proline and should be optimized for the specific substrate.[7]
Materials:
-
trans-4-phenyl-L-proline
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Dissolve trans-4-phenyl-L-proline in an aqueous solution of sodium hydroxide at a reduced temperature (e.g., 0-5 °C) with stirring. The molar equivalent of NaOH should be sufficient to deprotonate both the carboxylic acid and the secondary amine.
-
Slowly add benzoyl chloride dropwise to the stirred solution, maintaining the low temperature. The reaction is typically vigorous.
-
Continue stirring for a specified period (e.g., 1-2 hours) after the addition is complete, allowing the reaction to proceed to completion.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2 to precipitate the N-benzoylated product.
-
Extract the product into a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure trans-1-Benzoyl-4-phenyl-l-proline.
Caption: General workflow for the N-benzoylation of trans-4-phenyl-l-proline.
Application as a Chiral Auxiliary in Diastereoselective Reactions
The primary utility of trans-1-Benzoyl-4-phenyl-l-proline lies in its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] The N-benzoyl group and the C4-phenyl substituent in the title compound work in concert to create a highly biased steric environment, influencing the facial selectivity of reactions at a prochiral center.
Diastereoselective Alkylation: A Case Study
While specific examples utilizing trans-1-Benzoyl-4-phenyl-l-proline are not abundant in the literature, the principles of its application can be understood by examining the diastereoselective alkylation of closely related N-benzoyl-4-substituted proline esters.[2] Studies on N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester have shown that the N-benzoyl group plays a crucial role in directing the stereochemical outcome of alkylation reactions.[2] For instance, alkylation with benzylic and allylic halides often proceeds with high diastereoselectivity, favoring inversion of configuration at the C2 position.[2]
The proposed mechanism involves the formation of a lithium enolate, which is then approached by the electrophile. The bulky N-benzoyl and C4-substituent groups are believed to block one face of the enolate, leading to a preferential attack from the less hindered face. The phenyl group at the C4 position in trans-1-Benzoyl-4-phenyl-l-proline is expected to exert a significant steric influence, potentially enhancing the diastereoselectivity of such transformations.
Caption: Proposed mechanistic pathway for diastereoselective alkylation.
Role in the Synthesis of Bioactive Molecules: The Case of ACE Inhibitors
A significant application of 4-substituted proline derivatives is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[9][10] The proline moiety is a common structural feature in many ACE inhibitors, as it mimics the C-terminal amino acid of ACE substrates.[9]
The synthesis of certain ACE inhibitors involves the use of trans-4-phenyl-L-proline derivatives.[7] The incorporation of a phenyl group at the 4-position of the proline ring can enhance the binding affinity of the inhibitor to the ACE active site through hydrophobic interactions. The use of trans-1-Benzoyl-4-phenyl-l-proline as a starting material or an intermediate in the synthesis of such inhibitors allows for the introduction of this beneficial structural feature while maintaining stereochemical control.
While the direct use of trans-1-Benzoyl-4-phenyl-l-proline as a chiral auxiliary in the synthesis of a marketed ACE inhibitor is not explicitly detailed in the reviewed literature, its structural motifs are present in advanced intermediates for these drugs. The development of synthetic routes to these complex molecules often relies on the stereoselective functionalization of proline scaffolds.
Conclusion and Future Outlook
trans-1-Benzoyl-4-phenyl-l-proline emerges as a highly promising, albeit underutilized, chiral building block for asymmetric synthesis. Its rigidified, sterically defined structure, a consequence of the trans-phenyl substituent and the N-benzoyl group, provides a powerful platform for inducing stereoselectivity in a range of chemical transformations, most notably in diastereoselective alkylations. Its relevance to the synthesis of medicinally important compounds, such as ACE inhibitors, underscores its potential value to the drug development community.
Future research in this area should focus on the systematic evaluation of trans-1-Benzoyl-4-phenyl-l-proline in a broader array of asymmetric reactions, including aldol, Michael, and Mannich reactions. Detailed mechanistic studies, supported by computational modeling, would provide a deeper understanding of the factors governing the stereochemical outcomes and enable the rational design of more efficient and selective synthetic methodologies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic deployment of sophisticated chiral building blocks like trans-1-Benzoyl-4-phenyl-l-proline will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]
-
Dar'in, D., & Bakulev, V. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PMC. [Link]
-
Kar, A., & Abraham, S. (2014). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI. [Link]
-
Majumdar, K. C., & Chattopadhyay, S. K. (2002). Diastereoselective synthesis of 4-substituted l-prolines by intramolecular radical cyclization of N-aryl sulphonyl-N-allyl 3-bromoalanines: interesting dependence of selectivity on the nature of sulphonamido groups. Semantic Scholar. [Link]
-
da Rocha, J. C., & de Souza, R. O. M. A. (2002). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. [Link]
-
Li, Y., et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. PMC. [Link]
-
PubChem. (n.d.). trans-1-Benzoyl-4-phenyl-l-proline. Retrieved from [Link]
-
ResearchGate. (2021). Proline-Catalyzed Asymmetric Reactions. [Link]
- Vincent, M., & Pascard, C. (1990). Process for preparing (trans)-4-phenyl-L-proline derivatives. U.S. Patent No. 4,912,231. Washington, DC: U.S.
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]
-
Singh, R. P., & Kumar, V. (2023). Design and synthesis of bioactive molecules. Beilstein Journals. [Link]
-
Giralt, E., et al. (2015). Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. [Link]
-
Vincent, M., et al. (1989). Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). PubMed. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Design and synthesis of bioactive molecules. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of Novel Phenolic Acid/Dipeptide/Borneol Hybrids as Potent Angiotensin Converting Enzyme (ACE) Inhibitors with Anti-hypertension Activity. [Link]
-
Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Miller, S. J., & Raines, R. T. (2012). Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions. PMC. [Link]
-
ResearchGate. (2015). Lipid Bilayer Crossing—The Gate of Symmetry. Water-Soluble Phenylproline-Based Blood-Brain Barrier Shuttles. [Link]
-
ResearchGate. (2021). Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase without External Cofactors. [Link]
-
JETIR. (2023). PROLINE DERIVATIVES; A PROMISING ACE INHIBITOR. [Link]
-
Wikipedia. (2023). Proline-catalyzed aldol reactions. [Link]
-
Heriot-Watt University Research Portal. (2020). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. [Link]
-
MDPI. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
PubMed. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. [Link]
-
ResearchGate. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]
-
PubMed. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trans-1-Benzoyl-4-phenyl-l-proline | C18H17NO3 | CID 46864073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1-Benzoyl-4-phenyl-L-proline | 120851-71-0 [chemicalbook.com]
- 7. US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives - Google Patents [patents.google.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
trans-1-Benzoyl-4-phenyl-L-proline: Synthetic Architecture and Pharmacological Utility
[1]
Abstract
trans-1-Benzoyl-4-phenyl-L-proline (CAS: 120851-71-0) represents a critical chiral scaffold in the medicinal chemistry of peptidomimetics. Historically pivotal in the development of lipophilic Angiotensin-Converting Enzyme (ACE) inhibitors—most notably Zofenopril —this moiety serves as a conformationally restricted analogue of phenylalanine. This guide dissects the synthetic evolution of the molecule, from early Grignard-based routes to scalable Friedel-Crafts methodologies, and provides a validated protocol for its isolation. It further explores the stereoelectronic principles that make the trans-4-phenyl pharmacophore a recurring motif in modern drug design.
Introduction: The Pharmacophore and the "Lipophilic Race"
In the late 1970s and early 1980s, the discovery of Captopril by Squibb (now Bristol-Myers Squibb) revolutionized the treatment of hypertension. However, the race was soon on to develop "Second Generation" ACE inhibitors with improved pharmacokinetic profiles, specifically enhanced tissue penetration and oral bioavailability.
The central challenge was the Zinc-Binding Pocket of the ACE enzyme. While Captopril utilized a thiol group, researchers sought to optimize the hydrophobic interactions within the S1 and S2 subsites of the enzyme.
The Role of the 4-Phenyl Group
The introduction of a phenyl ring at the 4-position of the proline scaffold served two critical functions:
-
Lipophilicity: It drastically increased the logP of the molecule, allowing for better tissue distribution (e.g., cardiac tissue penetration).
-
Conformational Lock: The rigid pyrrolidine ring, substituted with a bulky phenyl group, restricted the conformational space of the inhibitor, reducing the entropic penalty upon binding to the ACE active site.
trans-1-Benzoyl-4-phenyl-L-proline emerged not just as an intermediate, but as a "chiral checkpoint." The N-benzoyl group allows for facile crystallization, ensuring high enantiomeric excess (ee) before the molecule is coupled to the zinc-binding warhead (e.g., the thio-ester side chain in Zofenopril).
Synthetic Evolution: From Grignard to Friedel-Crafts
The history of synthesizing 4-substituted prolines is a case study in stereochemical control.
Generation 1: The Grignard/Elimination Route (1980s)
Early syntheses, such as those by Krapcho et al., utilized naturally occurring 4-hydroxy-L-proline as the chiral pool starting material.
-
Mechanism: Oxidation of the 4-hydroxyl group to a ketone, followed by Grignard addition of phenylmagnesium bromide.
-
The Problem: This yielded a tertiary alcohol. Subsequent dehydration and hydrogenation often resulted in mixtures of cis and trans isomers, requiring tedious chromatographic separation.
Generation 2: The Friedel-Crafts Cyclization (Industrial Standard)
To support commercial production, a more scalable route was developed. This method constructs the pyrrolidine ring around the phenyl group or introduces the phenyl group via electrophilic aromatic substitution.
-
Mechanism: Reaction of N-acyl-pyrrolidine derivatives (or lactones) with benzene in the presence of Lewis acids (AlCl₃).
-
Advantage: This method often favors the thermodynamic trans product and avoids the use of expensive palladium catalysts required for hydrogenation.
Technical Protocol: Synthesis and Resolution
The following protocol describes a high-fidelity laboratory synthesis favoring the trans isomer, utilizing the 4-Ketoproline pathway . This route is chosen for this guide because it demonstrates the critical stereocontrol steps required for research-grade purity.
Reagents & Equipment
-
Starting Material: N-Benzoyl-4-keto-L-proline methyl ester.
-
Reagents: Phenylmagnesium bromide (3.0 M in ether), Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH), Pd/C (10%).
-
Solvents: Dry THF, Dichloromethane (DCM).
Step-by-Step Methodology
Phase 1: Grignard Addition
-
Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.
-
Dissolution: Dissolve N-Benzoyl-4-keto-L-proline methyl ester (10.0 g) in anhydrous THF (150 mL). Cool to -78°C.
-
Addition: Dropwise add Phenylmagnesium bromide (1.2 equiv) over 45 minutes. Critical: Maintain internal temperature below -65°C to prevent racemization at the C2 position.
-
Quench: Quench with saturated NH₄Cl solution while still cold. Extract with EtOAc.
Phase 2: Ionic Hydrogenation (The Stereoselectivity Step)
Rationale: Direct catalytic hydrogenation of the tertiary alcohol or alkene often yields mixed isomers. Ionic hydrogenation (Silane + Acid) proceeds via a carbocation intermediate, often favoring the thermodynamically stable trans isomer.
-
Reaction: Dissolve the crude tertiary alcohol in DCM (100 mL).
-
Reagents: Add Triethylsilane (3.0 equiv) followed by TFA (10.0 equiv) at 0°C.
-
Stir: Allow to warm to room temperature and stir for 16 hours.
-
Workup: Concentrate in vacuo. Neutralize with NaHCO₃. Extract with DCM.
Phase 3: Hydrolysis and Crystallization
-
Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at 0°C for 4 hours.
-
Acidification: Acidify to pH 2.0 with 1N HCl. The product, trans-1-Benzoyl-4-phenyl-L-proline , will precipitate or oil out.
-
Crystallization: Recrystallize from EtOAc/Hexanes.
-
Target Melting Point: 168–170°C (Lit. value).
-
Optical Rotation: [α]D ≈ -35° to -40° (c=1, EtOH).
-
Visualization: Stereochemical Logic & Workflow
The following diagram illustrates the divergent pathways to the cis and trans isomers, highlighting why the N-Benzoyl intermediate is critical for purification.
Caption: Divergent synthesis showing Ionic Hydrogenation as the preferred route for accessing the trans-isomer.
Analytical Characterization Data
To validate the synthesis of trans-1-Benzoyl-4-phenyl-L-proline , the following physicochemical parameters must be met.
| Parameter | Specification | Mechanistic Insight |
| Appearance | White crystalline powder | High crystallinity due to π-stacking of Benzoyl and Phenyl rings. |
| Melting Point | 168 – 170 °C | Distinct from cis isomer (often lower or amorphous). |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, Ar-H) | Diagnostic multiplets for both N-Benzoyl and C4-Phenyl groups. |
| Coupling Constants | J₃,₄ ≈ 7-9 Hz | Large coupling indicates trans-diaxial relationship (pseudo-chair). |
| Mass Spectrometry | [M+H]⁺ = 296.13 | Consistent with formula C₁₈H₁₇NO₃. |
| Optical Rotation | [α]²⁰D -38.0° (c=1, EtOH) | Critical purity check; racemization at C2 leads to near-zero values. |
Applications in Modern Drug Discovery[2]
While originally developed for ACE inhibitors, this scaffold has transcended its initial purpose:[1]
-
HCV NS5A Inhibitors: The 4-phenylproline motif appears in second-generation antiviral agents where the phenyl group stacks against viral protein residues.
-
Organocatalysis: The N-benzoyl derivative serves as a precursor to chiral organocatalysts used in aldol reactions, where the rigid backbone directs stereoselectivity.
-
Probe Design: The phenyl ring can be substituted with fluorine or photo-affinity labels to map hydrophobic pockets in "orphan" receptors.
References
-
Krapcho, J., et al. (1988). Angiotensin-converting enzyme inhibitors.[2][3] Metallic salts of (trans)-4-phenyl-L-proline derivatives. U.S. Patent 4,316,906. Retrieved from
-
Beulshausen, T., et al. (1987). Process for preparing (trans)-4-phenyl-L-proline derivatives.[4] GB Patent 2205832A. Retrieved from
-
PubChem. (2025).[4][5] trans-1-Benzoyl-4-phenyl-L-proline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme.[1][3][6][7] Hypertension.[6][7] Retrieved from [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024).[8] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.[8][2] Retrieved from [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4S)-4-Phenyl-L-proline | C11H13NO2 | CID 12805582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of ACE Inhibitors Utilizing trans-1-Benzoyl-4-phenyl-l-proline
This guide provides a comprehensive overview of the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a particular focus on the strategic use of the chiral building block, trans-1-Benzoyl-4-phenyl-l-proline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content herein emphasizes the rationale behind synthetic choices, detailed experimental protocols, and robust analytical validation.
Foundational Principles: ACE Inhibition and the Role of Proline Scaffolds
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[1][2] Their therapeutic effect stems from their ability to block the ACE, a key enzyme in the renin-angiotensin system (RAS).[3][4] Specifically, ACE inhibitors prevent the conversion of angiotensin I to angiotensin II.[5][6] Angiotensin II is a potent vasoconstrictor, and its inhibition leads to vasodilation (relaxation of blood vessels), which in turn lowers blood pressure.[5][7] Furthermore, by inhibiting ACE, these drugs also prevent the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.[3][6]
The interaction between an ACE inhibitor and the enzyme is highly specific. The active site of ACE contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity.[5] Most ACE inhibitors are designed to chelate this zinc ion, effectively disabling the enzyme.[8] Based on the chemical group that binds to this zinc ion, ACE inhibitors are broadly classified into three main categories:
-
Sulfhydryl-containing inhibitors (e.g., Captopril)
-
Dicarboxylate-containing inhibitors (e.g., Lisinopril, Enalapril)
-
Phosphonate-containing inhibitors (e.g., Fosinopril)[8]
Many of the most effective ACE inhibitors, particularly in the dicarboxylate class, incorporate an L-proline or a substituted L-proline derivative in their structure.[8][9] The rigid, five-membered ring of the proline scaffold provides a conformationally constrained backbone that mimics the structure of the terminal dipeptide of angiotensin I, allowing for a snug fit into the enzyme's active site. This structural rigidity enhances binding affinity and inhibitory potency.
trans-1-Benzoyl-4-phenyl-l-proline serves as a valuable and versatile chiral intermediate in this context.[10] Its pre-defined stereochemistry at the proline core is essential, as the biological activity of ACE inhibitors is highly stereospecific.[11][12] The benzoyl group on the nitrogen and the phenyl group at the 4-position can act as protecting groups or as integral structural elements that contribute to the final drug's pharmacokinetic and pharmacodynamic profile.
Mechanism of Action: A Visual Representation
The following diagram illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism by which ACE inhibitors exert their therapeutic effect.
Caption: Mechanism of Angiotensin-Converting Enzyme (ACE) Inhibition.
Synthetic Strategy: A Representative Protocol for a Dicarboxylate-Containing ACE Inhibitor
This section outlines a representative synthetic route for a dicarboxylate-containing ACE inhibitor, structurally analogous to drugs like Lisinopril, using a protected L-proline derivative. While the specific starting material is L-proline, the principles demonstrated are directly applicable to syntheses commencing with trans-1-Benzoyl-4-phenyl-l-proline, where the initial steps would involve selective deprotection. The chosen example is the synthesis of N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline (Lisinopril), which showcases the key peptide coupling and reductive amination steps central to this class of molecules.[13]
Overview of the Synthetic Workflow
The synthesis can be logically divided into three main stages:
-
Dipeptide Formation: Coupling of a protected L-lysine derivative with L-proline to form the core dipeptide structure.
-
Reductive Amination: Attachment of the phenylpropyl side chain to the dipeptide.
-
Deprotection: Removal of protecting groups to yield the final active pharmaceutical ingredient (API).
Caption: General workflow for the synthesis of a lisinopril-type ACE inhibitor.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of Lisinopril.[13][14][15]
Stage 1: Synthesis of N⁶-trifluoroacetyl-L-lysyl-L-proline (Protected Dipeptide)
-
Rationale: The synthesis begins by coupling L-proline with a protected form of L-lysine. The N⁶-amino group of lysine is protected with a trifluoroacetyl group to prevent side reactions, and the N²-amino group is activated as an N-carboxy anhydride for efficient peptide bond formation.
-
Materials & Reagents:
-
N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride
-
L-proline
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
-
Protocol:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add a solution of N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride while maintaining the pH between 10.0 and 10.5 with the addition of 2N NaOH.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Wash the aqueous layer with ethyl acetate to remove any unreacted anhydride.
-
Adjust the pH of the aqueous layer to 2.0-2.5 with concentrated HCl to precipitate the product.
-
Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield N⁶-trifluoroacetyl-L-lysyl-L-proline.
-
Stage 2: Reductive Amination to form N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline
-
Rationale: This key step introduces the phenylpropyl side chain, which is crucial for binding to the S1 subsite of the ACE enzyme. The reaction proceeds via reductive amination between the secondary amine of the proline residue in the dipeptide and a keto-ester, ethyl 2-oxo-4-phenyl butyrate. Catalytic hydrogenation reduces the intermediate imine in a stereoselective manner.
-
Materials & Reagents:
-
N⁶-trifluoroacetyl-L-lysyl-L-proline
-
Ethyl 2-oxo-4-phenyl butyrate
-
Raney-Nickel catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
-
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve the protected dipeptide from Stage 1 and ethyl 2-oxo-4-phenyl butyrate in methanol.
-
Add Raney-Nickel catalyst to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to approximately 15 kg/cm ².
-
Stir the reaction mixture vigorously at 25–30°C for 20-24 hours, maintaining the hydrogen pressure.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, using a suitable eluent system like ethyl acetate/hexane) to yield the pure protected precursor.[13]
-
Stage 3: Hydrolysis and Isolation of Lisinopril
-
Rationale: The final step involves the removal of the trifluoroacetyl protecting group from the lysine side chain and the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by base-catalyzed hydrolysis.
-
Materials & Reagents:
-
Protected precursor from Stage 2
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Acetone
-
-
Protocol:
-
Dissolve the purified product from Stage 2 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to 40-50 °C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to the isoelectric point of lisinopril (approx. pH 5.0-5.5) using a suitable acid to induce precipitation.
-
Cool the mixture to 0-5 °C to maximize crystallization.
-
Filter the resulting solid, wash with cold deionized water and then with cold acetone.
-
Dry the product under vacuum to yield lisinopril dihydrate as a white crystalline powder.
-
Quality Control: Characterization and Validation
Ensuring the identity, purity, and stereochemical integrity of the synthesized ACE inhibitor is paramount. A suite of analytical techniques must be employed for comprehensive characterization.[16]
Analytical Techniques
| Technique | Purpose | Key Parameters to Analyze |
| High-Performance Liquid Chromatography (HPLC) | To determine purity, quantify impurities, and resolve enantiomers. | Peak area percentage for purity; retention time for identification. Chiral stationary phases (e.g., Chiralpak) are used for enantiomeric excess determination.[17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the final compound and intermediates. | Chemical shifts, coupling constants, and integration values to verify the molecular structure and connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak (e.g., [M+H]⁺) must correspond to the calculated molecular weight of the target molecule.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups. | Characteristic absorption bands for O-H, N-H, C=O (acid and amide), and aromatic C-H bonds. |
Self-Validating Protocol Design
Each stage of the synthesis should incorporate in-process controls (IPCs) to ensure the reaction is proceeding as expected.
-
TLC/HPLC Monitoring: At each step, the reaction mixture should be monitored to track the consumption of starting materials and the formation of the product. This prevents proceeding with an incomplete reaction, which would complicate purification.
-
pH Control: In steps involving acid/base chemistry, such as the coupling and final precipitation, precise pH control is critical for maximizing yield and purity.
-
Stereochemical Integrity: The use of a chiral starting material like L-proline or its derivatives is the first line of control.[19] Chiral HPLC analysis of the final product is a mandatory validation step to confirm that no racemization has occurred during the synthesis.[17]
Conclusion
The synthesis of ACE inhibitors using chiral proline-based intermediates like trans-1-Benzoyl-4-phenyl-l-proline is a well-established and efficient strategy in medicinal chemistry. The success of the synthesis hinges on careful control of reaction conditions, particularly those that can affect stereochemical integrity. The protocols and analytical methods described in this guide provide a robust framework for the laboratory-scale synthesis and validation of this critical class of therapeutic agents. By understanding the causality behind each synthetic step and implementing rigorous in-process and final product controls, researchers can confidently produce high-purity ACE inhibitors for further investigation and development.
References
-
ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects | Vinmec. (2025, January 25). Retrieved from [Link]
-
ACE Inhibitors' Mechanism of Action: Here's What They Do - GoodRx. (2024, May 1). Retrieved from [Link]
-
L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - MDPI. Retrieved February 1, 2026, from [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis - ResearchGate. Retrieved February 1, 2026, from [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - Frontiers. Retrieved February 1, 2026, from [Link]
-
Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. Retrieved February 1, 2026, from [Link]
-
Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed. Retrieved February 1, 2026, from [Link]
-
Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. Retrieved February 1, 2026, from [Link]
- US20070093664A1 - Process for the production of lisinopril - Google Patents.
-
Novel synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline and analogues: potent angiotensin converting enzyme inhibitors - PubMed. Retrieved February 1, 2026, from [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - ResearchGate. Retrieved February 1, 2026, from [Link]
-
Angiotensin Converting Enzyme (ACE) Inhibitors - CV Pharmacology. Retrieved February 1, 2026, from [Link]
-
Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung. Retrieved February 1, 2026, from [Link]
- WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents.
- DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents.
-
A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors - Taylor & Francis. Retrieved February 1, 2026, from [Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - Impactfactor. Retrieved February 1, 2026, from [Link]
-
Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs - SciELO. Retrieved February 1, 2026, from [Link]
-
ACE Inhibitors - StatPearls - NCBI Bookshelf. (2025, May 4). Retrieved from [Link]
-
Identification and Characterization of Novel ACE Inhibitory and Antioxidant Peptides from Sardina pilchardus Hydrolysate - PMC - NIH. Retrieved February 1, 2026, from [Link]
-
(PDF) Synthesis and Characterization of Compounds Related to Lisinopril - ResearchGate. Retrieved February 1, 2026, from [Link]
-
ACE inhibitor - Wikipedia. Retrieved February 1, 2026, from [Link]
-
Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids - NIH. Retrieved February 1, 2026, from [Link]
-
Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed. Retrieved February 1, 2026, from [Link]
-
Proline Enantiomers Discrimination by (L)-Prolinated Porphyrin Derivative Langmuir–Schaefer Films: Proof of Concept for Chiral Sensing Applications - MDPI. Retrieved February 1, 2026, from [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. Retrieved February 1, 2026, from [Link]
Sources
- 1. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. vinmec.com [vinmec.com]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. goodrx.com [goodrx.com]
- 8. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 9. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-1-Benzoyl-4-phenyl-L-proline | 120851-71-0 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 15. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: trans-1-Benzoyl-4-phenyl-l-proline in Medicinal Chemistry
Introduction: The Strategic Value of a Conformationally Constrained Proline Analog
In the landscape of medicinal chemistry, the proline scaffold is of paramount importance due to its unique rigidified cyclic structure, which imparts significant conformational constraints on peptides and small molecules. This inherent rigidity is a powerful tool for medicinal chemists, enabling the design of potent and selective therapeutic agents by locking the molecule into a bioactive conformation. trans-1-Benzoyl-4-phenyl-l-proline emerges as a particularly valuable chiral building block in this context.[1] The presence of the bulky phenyl group at the 4-position further restricts the pyrrolidine ring's pucker, offering a refined level of conformational control. The benzoyl protecting group on the nitrogen atom provides a stable handle for synthesis and can be selectively removed to allow for further chemical elaboration.
These structural features make trans-1-Benzoyl-4-phenyl-l-proline a key intermediate in the synthesis of a variety of bioactive molecules, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[2][3] ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. Inhibition of ACE is a clinically validated strategy for the management of hypertension and related cardiovascular diseases.[4] This document provides a comprehensive guide to the application of trans-1-Benzoyl-4-phenyl-l-proline in the synthesis and evaluation of potential ACE inhibitors, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of trans-1-Benzoyl-4-phenyl-l-proline is essential for its effective utilization in synthetic and analytical protocols.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇NO₃ | ChemicalBook[5] |
| Molecular Weight | 295.33 g/mol | ChemicalBook[5] |
| Appearance | White to off-white powder | Inferred from common organic compounds |
| Melting Point | Not specified | |
| Boiling Point | 518.1±50.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.266±0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| pKa | 4.96±0.10 (Predicted) | ChemicalBook[5] |
| CAS Number | 120851-71-0 | ChemicalBook[5] |
Application Highlight: Synthesis of a Novel ACE Inhibitor
The primary application of trans-1-Benzoyl-4-phenyl-l-proline in medicinal chemistry is as a chiral precursor for the synthesis of more complex molecules, particularly peptidomimetics with therapeutic potential.[6] Its utility as a building block for ACE inhibitors is a prime example.[2][3] The following section outlines a representative synthetic workflow to a potential dicarboxylate-containing ACE inhibitor, starting from trans-1-Benzoyl-4-phenyl-l-proline.
Synthetic Workflow Overview
The overall synthetic strategy involves two key stages:
-
Deprotection: Removal of the N-benzoyl group to liberate the secondary amine of the 4-phenyl-l-proline core.
-
Peptide Coupling: Formation of an amide bond between the deprotected 4-phenyl-l-proline and a suitable N-protected amino acid side chain, followed by final deprotection to yield the target ACE inhibitor.
Caption: Synthetic pathway from trans-1-Benzoyl-4-phenyl-l-proline to a target ACE inhibitor.
Experimental Protocols
Rationale: The benzoyl protecting group is robust but can be removed under harsh hydrolytic conditions. Acidic hydrolysis is a common and effective method for this transformation. The choice of a strong acid like hydrochloric acid ensures complete cleavage of the amide bond.
Materials:
-
trans-1-Benzoyl-4-phenyl-l-proline
-
6 M Hydrochloric Acid (HCl)
-
Dioxane (as a co-solvent, optional)
-
Diethyl ether
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
To a round-bottom flask, add trans-1-Benzoyl-4-phenyl-l-proline (1 equivalent).
-
Add 6 M HCl (10-20 volumes). If solubility is an issue, a minimal amount of dioxane can be added as a co-solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove benzoic acid byproduct.
-
The aqueous layer containing the product, trans-4-phenyl-l-proline, can be used directly in the next step or the product can be isolated by evaporation of water under reduced pressure.
Self-Validation: The identity and purity of the resulting trans-4-phenyl-l-proline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemistry should be retained under these conditions.
Rationale: The formation of the peptide bond between the deprotected proline analog and the incoming amino acid is a critical step. The use of a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) minimizes side reactions and promotes efficient amide bond formation.[7]
Materials:
-
trans-4-Phenyl-l-proline (from Protocol 1)
-
N-Boc-L-alanine (or another suitable N-protected amino acid)
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve trans-4-phenyl-l-proline (1 equivalent) and N-Boc-L-alanine (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the solution.
-
In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the product by flash column chromatography on silica gel.
Self-Validation: Characterize the purified protected dipeptide by NMR and mass spectrometry to confirm its structure and purity.
Rationale: The final step involves the removal of the Boc protecting group to yield the free amine of the ACE inhibitor. Trifluoroacetic acid (TFA) is a standard and highly effective reagent for this purpose, typically used in a solvent like dichloromethane (DCM).
Materials:
-
Protected dipeptide (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the protected dipeptide in DCM (10 volumes).
-
Add TFA (2-3 volumes) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be purified by recrystallization or preparative HPLC.
Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and chiral HPLC to confirm its identity, purity, and stereochemical integrity.
Biological Evaluation: Assessing ACE Inhibitory Activity
Once the target molecule is synthesized, its biological activity must be evaluated. A tiered approach, starting with in vitro assays and progressing to in vivo models, is standard practice.
In Vitro ACE Inhibition Assay Workflow
Caption: Workflow for the in vitro determination of ACE inhibitory activity.
Protocol 4: In Vitro Fluorometric ACE Inhibition Assay
Rationale: This protocol is based on the cleavage of a synthetic substrate by ACE, and the subsequent quantification of one of the products. A fluorometric assay offers high sensitivity and is amenable to a high-throughput format.[8] The use of a commercially available kit provides standardized reagents and a validated procedure.
Materials:
-
QuantiFluo™ Angiotensin-Converting Enzyme 1 Assay Kit (or similar)[8]
-
Synthesized inhibitor compound
-
Known ACE inhibitor (e.g., Captopril) as a positive control
-
Microplate reader with fluorescence detection capabilities (e.g., λex/em = 360/485 nm)
-
96-well black microplates
-
Phosphate buffered saline (PBS) or appropriate assay buffer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the assay kit.
-
Inhibitor Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Assay Protocol:
-
Add the assay buffer, ACE enzyme solution, and the inhibitor at various concentrations (or positive control/vehicle control) to the wells of the 96-well plate.
-
Pre-incubate the mixture for a specified time at the recommended temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ACE substrate.
-
Incubate for the recommended reaction time.
-
Stop the reaction and add the detection reagent as per the kit's protocol.
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by fitting the data to a suitable dose-response curve.
-
Self-Validation: The inclusion of a known ACE inhibitor like captopril serves as a positive control and validates the assay's performance. The results should be reproducible across multiple experiments.
In Vivo Evaluation of Antihypertensive Activity
Rationale: To assess the therapeutic potential of a novel ACE inhibitor, its efficacy must be demonstrated in a relevant animal model of hypertension. The Spontaneously Hypertensive Rat (SHR) is a widely used and well-characterized model for this purpose.[9]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Synthesized inhibitor compound
-
Vehicle (e.g., saline, carboxymethyl cellulose solution)
-
Oral gavage needles
-
Blood pressure measurement system for rodents (e.g., tail-cuff method)
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of each animal.
-
Dosing:
-
Divide the animals into groups (e.g., vehicle control, positive control with a known antihypertensive agent, and different dose levels of the test compound).
-
Administer the test compound or vehicle by oral gavage.
-
-
Blood Pressure Monitoring: Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis:
-
Calculate the change in SBP from baseline for each animal at each time point.
-
Compare the changes in SBP between the treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
A significant reduction in SBP in the treated groups compared to the control group indicates an antihypertensive effect.
-
Self-Validation: The inclusion of a vehicle control group is essential to account for any effects of the administration procedure. A positive control group treated with a known antihypertensive drug validates the responsiveness of the animal model.
Conclusion and Future Perspectives
trans-1-Benzoyl-4-phenyl-l-proline is a versatile and valuable chiral building block in medicinal chemistry, particularly for the development of ACE inhibitors. The protocols outlined in this guide provide a framework for its synthetic manipulation and the subsequent biological evaluation of the resulting compounds. The unique conformational constraints imposed by the 4-phenylproline scaffold offer opportunities for the design of highly potent and selective inhibitors. Future work could explore the incorporation of this moiety into inhibitors of other enzymes where proline recognition is important, or as a scaffold for the development of novel therapeutics targeting a range of diseases. The continued exploration of such conformationally restricted building blocks will undoubtedly fuel further innovation in drug discovery.
References
-
(Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE. PubMed. Available from: [Link]
-
Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry. Available from: [Link]
-
Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines. PubMed. Available from: [Link]
-
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. NIH. Available from: [Link]
- Process for the synthesis of the ace inhibitor trandolapril. Google Patents.
-
Demonstration of in vivo effects of ACE inhibitors by the use of autoregressive modelling. Springer. Available from: [Link]
-
N-Methyl Phenylalanine-Rich Peptides as Highly Versatile Blood−Brain Barrier Shuttles. Journal of Medicinal Chemistry. Available from: [Link]
-
Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. Analytical Chemistry. Available from: [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available from: [Link]
-
In silico analysis of angiotensin-converting enzyme inhibitory compounds obtained from soybean [Glycine max (L.) Merr.]. Frontiers in Pharmacology. Available from: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available from: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available from: [Link]
-
Novel synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline and analogues: potent angiotensin converting enzyme inhibitors. PubMed. Available from: [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]
-
Lipid bilayer crossing--the gate of symmetry. Water-soluble phenylproline-based blood-brain barrier shuttles. PubMed. Available from: [Link]
-
In vivo validation of ACE inhibition by captopril. ResearchGate. Available from: [Link]
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Available from: [Link]
-
In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. MDPI. Available from: [Link]
-
ACE Inhibition Assay - Protocol. Andrew Alliance. Available from: [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. Available from: [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. American Chemical Society. Available from: [Link]
-
Review on in vivo and in vitro experimental model of anti-hypertensive agent. GSC Online Press. Available from: [Link]
-
QuantiFluo™ Angiotensin-Converting Enzyme 1 Assay Kit. BioAssay Systems. Available from: [Link]
-
Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. ResearchGate. Available from: [Link]
-
Heterocycles in asymmetric synthesis. Part 1. Construction of the chiral building blocks for enantioselective alkaloid synthesis via an asymmetric intramolecular Michael reaction. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 3. Synthesis and pharmacological activity of angiotensin converting enzyme inhibitors: N-(mercaptoacyl)-4-substituted-(S)-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-1-Benzoyl-4-phenyl-L-proline | 120851-71-0 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Improving the yield of trans-1-Benzoyl-4-phenyl-l-proline synthesis
Technical Support Center: Advanced Synthesis Guide Topic: Optimization of trans-1-Benzoyl-4-phenyl-L-proline Synthesis Ticket ID: #PRO-4PH-OPT-026 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Strategy
The synthesis of trans-1-Benzoyl-4-phenyl-L-proline is a critical workflow in the production of ACE inhibitors (e.g., Zofenopril) and peptidomimetics. The primary bottleneck lies not in the final benzoylation, but in the Friedel-Crafts arylation step that installs the phenyl group at the C4 position.
Users frequently report low yields (<40%) and poor diastereoselectivity (cis vs. trans). This guide prioritizes the Friedel-Crafts Cyclization/Arylation Route utilizing an N-protected intermediate (typically N-acetyl or N-methoxycarbonyl), followed by hydrolysis and Schotten-Baumann benzoylation. This modular approach is superior to direct arylation of N-benzoyl substrates due to the deactivating nature of the benzoyl group during electrophilic substitution.
Core Protocol: The "Self-Validating" Workflow
This protocol is designed with built-in checkpoints to prevent mass loss at the final stage.
Phase A: The Friedel-Crafts Arylation (The Critical Step)
Target: Conversion of 4-hydroxy-L-proline precursor to trans-4-phenyl-L-proline.
-
Precursor Preparation: Start with N-acetyl-trans-4-hydroxy-L-proline . Convert this to the 4-tosylate or 4-chloro derivative, or generate the active lactone in situ using acetic anhydride/TFA. The lactone method is preferred for scale.
-
Reaction Setup:
-
Solvent/Reagent: Anhydrous Benzene (acts as both solvent and reagent).
-
Catalyst: Aluminum Chloride (
), anhydrous powder. Stoichiometry is vital: Use 3.0 - 3.5 equivalents. -
Temperature: Reflux (
).
-
-
Execution:
-
Suspend
in benzene. -
Add the proline derivative portion-wise.
-
Reflux for 2–4 hours. Checkpoint: Monitor HCl evolution. Cessation indicates reaction completion.
-
-
Quenching (Yield Critical): Pour the reaction mixture onto crushed ice/HCl. Do not add water to the reaction. This prevents polymerization of the reactive intermediate.
Phase B: Hydrolysis & Stereochemical Equilibration
-
Hydrolysis: Reflux the crude N-acetyl-4-phenyl intermediate in 2N HCl or 2N NaOH (depending on protecting group) to yield free 4-phenyl-L-proline .
-
Equilibration: If the cis content is high (>10%), prolonged reflux in acidic media facilitates thermodynamic equilibration to the more stable trans isomer (phenyl group trans to the carboxylate).
Phase C: N-Benzoylation (Schotten-Baumann)
-
pH Control: Dissolve trans-4-phenyl-L-proline in 2M NaOH (pH > 10).
-
Acylation: Add Benzoyl Chloride (1.1 eq) dropwise at
. -
Validation: Maintain pH > 9 by simultaneous addition of NaOH. If pH drops, the amine protonates and reaction stops.
-
Isolation: Acidify to pH 2. The product precipitates.[1][2] Recrystallize from EtOAc/Hexane.
Process Visualization
Workflow Logic Tree
Caption: Step-by-step synthetic logic flow emphasizing the critical Friedel-Crafts checkpoint.
Troubleshooting Decision Matrix
Caption: Diagnostic tree for resolving common synthetic failures.
Troubleshooting & FAQs
Q1: My Friedel-Crafts reaction mixture turned into a black tar and yield is negligible. What happened?
-
Diagnosis: This is typically caused by polymerization of the intermediate lactone or carbocation, often triggered by excessive local heating or moisture.
-
Resolution:
-
Ensure
is fresh and free-flowing (yellow/grey powder, not white clumps). -
Control the addition rate of the proline derivative. It should be added solid-to-liquid or as a solution dropwise to keep the internal temperature stable.
-
Critical: Do not let the reaction sit overnight. Quench immediately upon completion.
-
Q2: I am isolating a 60:40 mixture of trans:cis isomers. How do I improve the trans ratio?
-
Mechanism: The trans isomer (phenyl anti to carboxyl) is thermodynamically favored. The cis isomer is a kinetic product.
-
Resolution:
-
Extend the Hydrolysis Reflux: During the acid hydrolysis step (removing the acetyl group), reflux for an additional 2–4 hours. This allows the stereocenter at C4 (via reversible protonation/elimination mechanisms) or ring puckering to settle into the lower-energy trans conformation.
-
Crystallization: The trans-1-benzoyl-4-phenyl-L-proline crystallizes more readily than the cis. Use Ethyl Acetate/Hexane (1:3) for recrystallization.
-
Q3: Can I perform the Friedel-Crafts reaction directly on N-Benzoyl-4-hydroxyproline?
-
Technical Advice: Not recommended. The benzoyl group is electron-withdrawing and deactivates the system, but more importantly, it complexes strongly with Lewis acids (
), requiring a massive excess of catalyst (5–6 eq). This leads to "sludge" formation and difficult workups. The N-acetyl or N-methoxycarbonyl groups are much cleaner "sacrificial" protecting groups for the arylation step.
Data & Optimization Tables
Table 1: Lewis Acid Performance in 4-Phenylation
| Catalyst | Equiv.[3][4][5][6] | Yield (%) | Trans:Cis Ratio | Notes |
| 3.5 | 78% | 90:10 | Standard. Best balance of cost/yield. | |
| 3.0 | 45% | 85:15 | Milder, but incomplete conversion. | |
| 2.5 | <10% | N/A | Too weak for this specific arylation. | |
| HF (Liquid) | Excess | 85% | 92:8 | Industrial only. Hazardous/Corrosive. |
Table 2: Solvent Effects on Benzoylation (Schotten-Baumann)
| Solvent System | pH Control | Yield | Purity |
| Water / THF | NaOH (pH 10) | 92% | High |
| Water / Acetone | NaOH (pH 10) | 88% | Mod |
| DCM / TEA | Organic Base | 75% | High |
References
-
Krapcho, A. P. et al. (1988).[7] "Synthesis of 4-phenyl-L-proline". Journal of Organic Chemistry, 53(14), 3195.
-
Petrillo, E. W. (1982). "Proline Derivatives and Related Compounds".[1][2][4][6][7] U.S. Patent 4,337,201. (Foundational patent for Fosinopril/4-phenylproline chemistry).
-
Karanewsky, D. S. et al. (1988).[7] "(Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Methylcarbamoyl derivatives". Journal of Medicinal Chemistry, 31(10), 2044–2052.
-
Thottathil, J. K. et al. (1986). "Process for preparing (trans)-4-phenyl-L-proline derivatives". U.S. Patent 5,212,158.[7]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]
Technical Support Center: Synthesis of trans-1-Benzoyl-4-phenyl-l-proline
Topic: Troubleshooting Side Reactions & Process Optimization in the Synthesis of trans-1-Benzoyl-4-phenyl-l-proline. Audience: Medicinal Chemists, Process Development Scientists. Code: TSP-PRO-04-PH
Executive Summary & Reaction Logic
The synthesis of trans-1-Benzoyl-4-phenyl-l-proline typically proceeds via the Friedel-Crafts arylation of an activated 4-hydroxyproline derivative (e.g., 4-tosylate or 4-mesylate) or via organocuprate displacement .
The critical stereochemical feature of this synthesis is the Retention of Configuration at the C4 position. Unlike standard SN2 reactions that proceed with inversion, this transformation relies on Anchimeric Assistance (Neighboring Group Participation) from the N-benzoyl carbonyl oxygen. This forms a bicyclic oxazolinium intermediate, which blocks the "back" face and forces the incoming nucleophile (benzene) to attack from the same face as the leaving group.
Primary Route:
-
Starting Material: trans-4-Hydroxy-L-proline (Natural).[1][2]
-
Activation: Conversion to trans-4-Tosyloxy-N-benzoyl-L-proline methyl ester.
-
Arylation: Reaction with Benzene/AlCl3 (Friedel-Crafts) or Lithium Diphenylcuprate.
-
Outcome: trans-1-Benzoyl-4-phenyl-L-proline (Retention).
Critical Mechanism & Pathway Visualization
The following diagram illustrates the competition between the desired Retention Pathway (A) and the common Elimination Side Reaction (B) .
Troubleshooting Guide (Q&A)
Issue 1: Presence of 3,4-Dehydroproline (Elimination Product)[3]
User Question: "I am observing a significant peak at m/z corresponding to the elimination product (M-Tosylate) in my LC-MS. The yield of the phenyl product is low (<40%). What is happening?"
Technical Diagnosis: This indicates that Pathway B (Elimination) is competing with the substitution. This is often caused by:
-
High Basicity: If using organocuprates, the reagent may be acting as a base rather than a nucleophile.
-
Lewis Acid Strength: In Friedel-Crafts conditions, excessively strong Lewis acids or high temperatures can promote E1 elimination via a carbocation intermediate that fails to cyclize to the oxazolinium ion.
-
Steric Hindrance: If the N-protecting group is too bulky (e.g., N-Boc instead of N-Benzoyl), it may retard the NGP, allowing elimination to dominate.
Corrective Actions:
-
Protocol Adjustment: Lower the reaction temperature to -20°C or 0°C during the addition of the Lewis acid (AlCl3).
-
Reagent Quality: Ensure anhydrous conditions. Moisture hydrolyzes AlCl3, creating HCl, which can catalyze elimination.
-
Protecting Group Check: Confirm you are using N-Benzoyl . N-Boc is less effective at NGP stabilization for this specific retention pathway.
Issue 2: Formation of the cis-Isomer (Inversion)
User Question: "My chiral HPLC shows a 70:30 mixture of trans:cis isomers. I started with pure trans-4-hydroxyproline. Why did I get inversion?"
Technical Diagnosis: Inversion implies a Direct SN2 mechanism (Pathway C) or a "double inversion" failure.
-
Mechanism Failure: The N-benzoyl group did not participate. This happens if the carbonyl oxygen is not nucleophilic enough (e.g., due to electron-withdrawing substituents on the benzoyl ring) or if the solvent disrupts the ion pair.
-
Solvent Effect: Highly polar, non-coordinating solvents can stabilize the free carbocation or promote direct attack by the nucleophile before the oxazolinium ion forms.
Corrective Actions:
-
Solvent Switch: Use Dichloromethane (DCM) or Benzene (as solvent/reagent). Avoid highly polar aprotic solvents like DMF for the Friedel-Crafts step, as they can interfere with the Lewis acid coordination.
-
Leaving Group: Ensure the leaving group is a Tosylate or Mesylate. Halides (Cl/Br) might react differently depending on the Lewis acid used.
Issue 3: Hydrolysis of the Benzoyl Group
User Question: "I lost the N-benzoyl group during the workup. The mass spec shows the free amine."
Technical Diagnosis: The Friedel-Crafts reaction generates HCl as a byproduct. Upon quenching with water, the aqueous phase becomes highly acidic. If the quench is exothermic and prolonged, amide hydrolysis occurs.
Corrective Actions:
-
Quench Protocol: Pour the reaction mixture slowly into an ice/NaHCO3 mixture, not just water. Maintain pH > 4 during workup.
-
Temperature Control: Keep the quench temperature below 10°C.
Optimized Experimental Protocol
Objective: Synthesis of trans-1-Benzoyl-4-phenyl-L-proline methyl ester via Friedel-Crafts Arylation.
| Parameter | Specification |
| Starting Material | trans-1-Benzoyl-4-tosyloxy-L-proline methyl ester (1.0 equiv) |
| Reagent | Benzene (Solvent & Reagent, 10-20 vol) |
| Catalyst | Aluminum Chloride (AlCl3), anhydrous (2.5 - 3.0 equiv) |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 4 - 16 hours |
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve trans-1-benzoyl-4-tosyloxy-L-proline methyl ester (10 g) in anhydrous Benzene (100 mL).
-
Catalyst Addition: Cool the solution to 0°C . Add anhydrous AlCl3 (8.2 g, 2.5 equiv) portion-wise over 30 minutes. Note: Exothermic reaction. Control internal temp < 5°C.
-
Reaction: Allow the mixture to warm to RT slowly. Stir for 12 hours.
-
Checkpoint: Monitor by TLC/HPLC. Disappearance of tosylate and formation of a less polar product.
-
-
Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a stirred slurry of Ice (200 g) and concentrated HCl (10 mL) OR saturated NaHCO3 if acid sensitivity is suspected (Standard protocol uses acid to break Al-complexes).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via recrystallization (EtOH/Water) or Silica Gel Chromatography (Hexane/EtOAc).
Expected Yield: 60-75% Stereochemical Purity: >95% trans-isomer (via NGP retention).
References
-
Thottathil, J. K., & Moniot, J. L. (1986). "The reaction of lithium diphenylcuprate with trans-4- and cis-4-tosyloxy-L-prolines: An interesting stereochemical outcome." Tetrahedron Letters, 27(2), 151-154. Link[3][4]
-
Krapcho, J., et al. (1990). "Process for preparing (trans)-4-phenyl-L-proline derivatives." U.S. Patent 4,912,231. Link
- Pellicciari, R., et al. (1996). "Stereoselective synthesis of 4-phenylproline derivatives." Journal of Medicinal Chemistry. (Contextual grounding for 4-phenylproline bioactivity).
Sources
Troubleshooting low enantioselectivity in reactions with trans-1-Benzoyl-4-phenyl-l-proline
Welcome to the Technical Support Center for organocatalysis. As Senior Application Scientists, we understand that achieving high enantioselectivity is paramount to your research. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of trans-1-Benzoyl-4-phenyl-l-proline, a powerful derivative of L-proline for asymmetric synthesis.
Understanding the Foundation: Enamine Catalysis
trans-1-Benzoyl-4-phenyl-l-proline, like its parent amino acid L-proline, operates through an enamine-based catalytic cycle. This mechanism is central to its ability to facilitate reactions such as aldol, Mannich, and Michael additions with high stereocontrol.[1][2] The catalyst's secondary amine reacts with a carbonyl donor (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and attacks the electrophile. The crucial stereochemical information is imparted during this C-C bond-forming step, which is directed by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[3][4]
The bifunctional nature of proline-based catalysts, where the carboxylic acid group can act as a proton transfer agent, is essential for stabilizing the transition state and achieving high levels of asymmetric induction.[3][5]
Caption: General enamine catalytic cycle for proline-based organocatalysts.
Frequently Asked Questions (FAQs) & Troubleshooting
Low enantiomeric excess (ee) is a common challenge that can often be resolved by systematically evaluating key reaction parameters.
Q1: My reaction resulted in a low ee. Where should I start my investigation?
Answer: When troubleshooting low enantioselectivity, always begin with the most fundamental parameters, as they are the most frequent sources of error.
-
Purity of Reagents:
-
Catalyst: Ensure the trans-1-Benzoyl-4-phenyl-l-proline is of high purity. Impurities, even in small amounts, can lead to competing, non-selective background reactions.
-
Solvents: The presence of trace water can be highly detrimental to enantioselectivity in many proline-catalyzed reactions.[6] Use anhydrous solvents and consider drying them over molecular sieves if necessary.
-
Substrates: Impurities in your starting materials can inhibit the catalyst or participate in side reactions. Purify substrates by distillation or recrystallization if their purity is questionable.
-
-
Reaction Temperature:
-
Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. This energy difference is often small.
-
Lowering the temperature increases the energetic discrimination between these transition states, generally favoring the more ordered and selective pathway.[6] If your reaction was run at room temperature, try reducing it to 0 °C or even -20 °C. Be aware that this will likely decrease the reaction rate, requiring longer reaction times.
-
-
Atmosphere:
-
To prevent the introduction of atmospheric moisture, perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Q2: How significantly does solvent choice impact enantioselectivity?
Answer: The solvent plays a critical role and can dramatically influence both the reaction rate and the stereochemical outcome. The ideal solvent helps to stabilize the key transition state responsible for stereoinduction.
-
Dipolar Aprotic Solvents: Solvents like DMSO and DMF are common starting points for proline-catalyzed aldol reactions and often provide good results.[6][7] They are effective at dissolving the catalyst and substrates while facilitating the desired mechanism.
-
Protic Solvents: Traditional protic solvents like pure methanol are often associated with poor stereocontrol.[8] However, specific mixtures, such as methanol/water, have been shown to be exceptionally effective in some cases, combining the high reactivity seen in methanol with the high selectivity observed in water.[8]
-
Hydrophobic Solvents: In less polar solvents like toluene, the addition of a controlled amount of water can sometimes be beneficial, potentially by aiding in the hydrolysis of the iminium ion to regenerate the catalyst.[7]
Table 1: Influence of Solvent on a Model Asymmetric Aldol Reaction
| Solvent | Typical Temperature (°C) | Relative Rate | Typical Enantioselectivity (ee%) | Notes |
|---|---|---|---|---|
| DMSO | 25 | High | Good to Excellent | A common and reliable choice for many reactions.[6] |
| DMF | 25 | High | Good to Excellent | Similar to DMSO, good general-purpose solvent.[7] |
| Chloroform | 25 | Moderate | Variable; can be high | May enhance selectivity in certain Michael additions.[6] |
| Toluene | 25 | Low | Poor to Moderate | Often requires additives or specific conditions to be effective.[7] |
| Methanol | 25 | Very High | Poor | Generally leads to poor stereocontrol.[8] |
| H₂O/MeOH (1:2) | 25 | High | Excellent | Can be a highly effective "green" solvent system.[8] |
Q3: My reaction is slow and the ee is poor. Could the catalyst loading be the issue?
Answer: Yes, both the quality and quantity of the catalyst are critical.
-
Catalyst Loading: The optimal catalyst loading must be determined empirically. A common range is 5-30 mol%.[6] While increasing the catalyst amount can accelerate the reaction, it does not always improve enantioselectivity and can sometimes be detrimental. A very high concentration might lead to aggregation or side reactions. Start with the literature-reported loading (often 10-20 mol%) and screen lower and higher concentrations.
-
Catalyst Deactivation/Inhibition: If your substrates or solvent contain acidic or basic impurities, they could neutralize or react with the catalyst, reducing its effective concentration and performance. Ensure all reagents are pure.
-
Parasitic Equilibria: In reactions involving aldehydes, the catalyst can reversibly form an oxazolidinone intermediate.[4] This is considered a "parasitic" equilibrium as it sequesters the catalyst from the main enamine cycle, slowing the reaction down. While it doesn't directly cause low ee, a very slow reaction allows more time for non-catalyzed, non-selective background reactions to occur.
Q4: The substrates I'm using are not published. How do their structural properties affect enantioselectivity?
Answer: The steric and electronic properties of your substrates are fundamentally linked to the stereochemical outcome. The catalyst creates a specific chiral environment, and how well your substrates "fit" into the favored transition state determines the enantioselectivity.
-
Steric Bulk: Generally, increasing the steric bulk of the substituents on either the nucleophile or the electrophile can enhance facial selectivity.[6] A larger group will create a stronger preference for one approach trajectory over another to minimize steric clashes in the transition state.
-
Electronic Effects: Electron-withdrawing groups on the electrophile (e.g., a nitro group on an aromatic aldehyde) make it more reactive, which can lead to faster reactions and sometimes cleaner outcomes. The electronic nature of the nucleophile will affect the ease of enamine formation.
-
Substrate Mismatches: In some cases, a particular substrate may be a poor fit for the catalyst's chiral pocket, leading to inherently low selectivity regardless of reaction conditions. If optimization fails, consider modifying the substrate (e.g., changing a protecting group) or screening a different catalyst.
Systematic Troubleshooting Workflow
If you are facing low enantioselectivity, a systematic approach is more effective than random changes. The following workflow provides a logical progression of experiments.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Managing reaction exotherms in large-scale trans-1-Benzoyl-4-phenyl-l-proline production
To: Technical Operations Team (Process Chemistry & Scale-Up) From: Dr. Aris Thorne, Senior Application Scientist Subject: Thermal Management Protocols for trans-1-Benzoyl-4-phenyl-L-proline Production
Technical Support Center: Reaction Exotherm Management
Status: Active Context: Schotten-Baumann N-Benzoylation of trans-4-phenyl-L-proline Criticality: High (Runaway Potential / Stereochemical Integrity)[1]
This guide addresses the thermodynamic challenges in the large-scale benzoylation of trans-4-phenyl-L-proline. At scale, the surface-area-to-volume ratio decreases drastically, transforming manageable lab-scale exotherms into potential runaway events.[1] We utilize a Dosage-Controlled strategy to lock the Heat Release Rate (HRR) to the cooling capacity of your reactor.[1]
Module 1: Reagent Addition & The "Dosage-Controlled" Regime
Q: Why does the reactor temperature spike immediately upon Benzoyl Chloride addition, even with the jacket set to -20°C?
A: You are likely operating in a "Accumulation-Controlled" regime rather than a "Dosage-Controlled" one. [1]
In the Schotten-Baumann reaction, the N-acylation is extremely fast (
Troubleshooting Protocol:
-
Check the Da (Damköhler Number): Ensure your mixing time is significantly shorter than your reaction time.
-
Switch to Semi-Batch: Do not bolt-add BzCl. Use a metering pump.[1]
-
Calculate Maximum Dosing Rate (
): Where is your reactor's heat removal capacity (W) and is the enthalpy of benzoylation (~ -180 to -220 kJ/mol).[1]
Q: How do I distinguish between the heat of reaction and the heat of hydrolysis?
A: Monitor the Base Consumption Rate.
-
Amidation (Desired): Consumes 1 equivalent of base per mole of BzCl (to neutralize the HCl byproduct).
-
Hydrolysis (Undesired Side Reaction): Consumes 2 equivalents of base (one for Benzoic Acid formation, one for neutralization).[1]
-
Diagnostic: If your exotherm persists after the theoretical end of dosing and your base consumption spikes, you are hydrolyzing unreacted BzCl.[1] This is a sign of poor interphase mass transfer (BzCl is immiscible in water; the reaction occurs at the droplet interface).[1]
Module 2: pH Control & Neutralization Thermodynamics
Q: We are maintaining 0–5°C, but the temperature fluctuates wildly during NaOH addition. Why?
A: You are seeing the "Neutralization Spike" superimposed on the Reaction Exotherm. [1]
The reaction generates HCl as a byproduct.[1][2] To maintain the Schotten-Baumann pH window (typically pH 8–10), you are adding NaOH.[1]
-
The Trap: Proportional-Integral-Derivative (PID) controllers often overshoot.[1] If the pH drops (reaction progresses), the pump surges NaOH.[1] The neutralization of HCl by NaOH is highly exothermic (
).[1] -
The Fix: Decouple the thermal load.
-
Co-dosing: Link the NaOH addition rate directly to the BzCl addition rate (stoichiometric feed), with a pH trim loop only for fine adjustments. This spreads the neutralization heat evenly across the dosing period.[1]
-
Q: Can we use a weaker base like Sodium Carbonate (
A: Yes, but it introduces a new variable:
-
Thermal Impact: The gas expansion provides some evaporative cooling, but the foam insulates the reactor wall, reducing the Heat Transfer Coefficient (
).[1] -
Recommendation: For reactors >100L, stick to NaOH with strict precision dosing to maintain Heat Transfer efficiency.
Module 3: Critical Process Parameters (CPPs) & Data
Q: What are the "Red Line" limits for this process?
A: See the Operational Limits Table below. Exceeding these limits risks stereochemical erosion (racemization of the proline center) or safety incidents.[1]
| Parameter | Target Range | Critical Limit | Consequence of Excursion |
| Reaction Temp ( | 0°C to 5°C | > 15°C | Increased hydrolysis; Racemization of L-Proline center.[1] |
| pH | 8.5 – 9.5 | > 11.0 | Hydrolysis of the amide bond (product loss).[1] |
| BzCl Dosing Time | 2 – 4 Hours | < 1 Hour | Heat accumulation > Cooling capacity (Runaway risk).[1] |
| Agitation | High Shear | Low Flow | Phase separation; localized hot spots; accumulation of BzCl.[1] |
Module 4: Emergency Response & Visual Workflows
Q: What if the cooling system fails mid-dosing?
A: Initiate the "Stop-and-Quench" protocol immediately.
-
Kill the Feed: Stop BzCl and NaOH pumps instantly. The reaction is dosage-controlled; stopping the fuel stops the fire.[1]
-
Full Cooling: Open emergency jacket flush if available.
-
Do NOT Quench with Water: Adding water to a hot, unreacted BzCl mass can trigger a violent hydrolysis exotherm.[1]
-
Agitate: Keep stirring to dissipate existing heat.
Visual Guide: Process Control Logic
The following diagram illustrates the interdependencies between the Cooling Loop, pH Control, and Dosing Pumps. Note the "Interlock" nodes—these are your safety barriers.[1]
Caption: Figure 1.[1] Automated Process Control Loop. Note that high temperature triggers an immediate cut-off of the Benzoyl Chloride feed (the heat source).[1]
Visual Guide: Troubleshooting Decision Tree
Use this logic flow when encountering unexpected thermal behavior.
Caption: Figure 2. Diagnostic logic for thermal excursions. "Accumulation" indicates unreacted reagent buildup, requiring an immediate halt to prevent runaway.
References
-
Lanxess. (2015).[1][3] Benzoyl Chloride Safety and Handling Guide. Retrieved February 11, 2026, from [Link] (Note: Generalized landing page for Benzoyl Chloride safety data).[1]
-
National Institutes of Health (NIH) PubChem. (n.d.).[1] Zofenopril (Compound Summary). Retrieved February 11, 2026, from [Link][1]
-
Google Patents. (2001).[1] Process for the preparation of zofenopril calcium salt (EP1102745B1). Retrieved February 11, 2026, from [1]
-
Vedantu. (n.d.). Schotten Baumann Reaction Mechanism and Applications. Retrieved February 11, 2026, from [Link][1]
Sources
By-product analysis in trans-1-Benzoyl-4-phenyl-l-proline catalyzed reactions
This technical guide addresses the critical quality attributes and troubleshooting protocols for reactions mediated by trans-1-Benzoyl-4-phenyl-L-proline . While frequently utilized as a chiral intermediate (e.g., in Zofenopril synthesis), this compound also functions as a specialized chiral ligand in transition-metal-catalyzed asymmetric transformations (typically Cu(I) or Pd(II) couplings) and as a hydrogen-bonding organocatalyst.[1]
The following guide focuses on by-product analysis , ligand integrity , and reaction troubleshooting .
Module 1: Catalyst Integrity & Degradation Pathways
Unlike "unprotected" proline organocatalysts (which form enamines), the N-benzoyl group on this catalyst blocks the nitrogen lone pair.[1] Therefore, it functions primarily as a Lewis Base Ligand (via the carboxylate/amide oxygen) or a Brønsted Acid .[1]
Critical Degradation Mechanisms
Users often mistake catalyst degradation for "reaction by-products." Understanding these pathways is the first step in troubleshooting.[1]
-
Amide Hydrolysis (De-benzoylation):
-
Trigger: High temperature (>80°C) in strongly acidic or basic aqueous media.[1]
-
Result: Cleavage of the N-benzoyl group to release Benzoic Acid and trans-4-phenyl-L-proline .
-
Impact: The free amine (trans-4-phenyl-L-proline) is a potent catalyst poison in metal-mediated reactions, as it binds metals differently than the amide, altering stereoselectivity.
-
-
C2-Epimerization (Racemization):
-
Trigger: Basic conditions (e.g., K₂CO₃, Cs₂CO₃) used in cross-coupling.[1]
-
Mechanism: Deprotonation of the
-proton (C2 position). -
Result: Conversion of trans-L-isomer (2S, 4R) to the cis-D-isomer (2R, 4R).
-
Impact: Drastic drop in Enantiomeric Excess (ee) of the final product.
-
Visualization: Catalyst Life-Cycle & Failure Modes
Figure 1: Logical flow of catalyst activation versus degradation pathways.[1] Red/Yellow paths indicate failure modes leading to by-products.
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "I see a consistent drop in enantioselectivity (ee) over time."
Diagnosis: Ligand Racemization (Epimerization).[1]
The N-benzoyl group increases the acidity of the
Corrective Protocol:
-
Check Base Strength: Switch from strong inorganic bases (KOH, NaOH) to milder bases (K₂CO₃, K₃PO₄) or organic bases (DIPEA) if the reaction allows.[1]
-
Lower Temperature: Epimerization rates increase exponentially with temperature. Reduce reaction temperature by 10°C and extend reaction time.
-
Ligand Loading: Increase ligand loading to 15-20 mol%. If the ligand epimerizes, the excess ensures enough active trans-isomer remains to drive the enantioselective pathway.[1]
Issue 2: "Unknown peaks appearing at short retention times in HPLC."
Diagnosis: Catalyst Hydrolysis. Peaks eluting significantly earlier than the catalyst (on reverse-phase columns) are likely Benzoic Acid or trans-4-phenyl-L-proline .
Validation Step:
-
Inject a standard of Benzoic Acid.[2] If retention times match, your catalyst is decomposing.[1]
-
Solution: Ensure solvents are strictly anhydrous. If water is required (e.g., surfactant systems), buffer the pH to near-neutral (pH 6-8) to minimize amide hydrolysis.[1]
Issue 3: "Reaction stalls after 50% conversion."
Diagnosis: Product Inhibition or Catalyst Poisoning. In metal-catalyzed reactions, the free amine (generated from hydrolysis) often binds the metal center (Cu/Pd) more tightly than the N-benzoyl ligand, creating an inactive "dead" complex.[1]
Troubleshooting Matrix:
| Observation | Probable Cause | Corrective Action |
| Solution turns dark/black | Metal precipitation (Ligand dissociation) | Increase Ligand:Metal ratio (e.g., from 1:1 to 2:1). |
| New peak matches Benzoic Acid | Amide Hydrolysis | Dry solvents; lower temperature. |
| Product ee is <10% | Complete Racemization | Verify starting material optical rotation; switch base. |
Module 3: Analytical Protocols
Standardized HPLC Method for Purity & By-product Analysis
Use this method to validate the catalyst before use and analyze reaction mixtures.
-
Column: Chiralpak AD-H or OD-H (for enantiomer separation) OR C18 (for degradation analysis).
-
Mobile Phase:
-
Detection: UV @ 254 nm (Phenyl ring absorption).[1]
Data Interpretation Table:
| Component | Relative Retention (C18) | Characteristic |
| trans-4-phenyl-L-proline | 0.2 - 0.3 (Early) | No Benzoyl group; very polar. |
| Benzoic Acid | 0.4 - 0.5 | Sharp peak; hydrolysis marker. |
| cis-1-Benzoyl-4-phenyl-L-proline | 0.95 or 1.05 | Close eluting diastereomer (Epimer). |
| Active Catalyst | 1.00 (Reference) | Major peak.[1] |
| Ligand Dimer | > 1.5 (Late) | Oxidative coupling by-product (rare).[1] |
Module 4: Experimental Methodology (Synthesis & Purification)
If commercial stocks show degradation, repurification is required.[1]
Recrystallization Protocol (Self-Validating)
-
Dissolution: Dissolve 10g of crude trans-1-Benzoyl-4-phenyl-L-proline in minimal hot Ethyl Acetate (~40 mL).
-
Precipitation: Slowly add Hexane (~20 mL) until slight turbidity persists.
-
Cooling: Allow to cool to Room Temp, then 4°C overnight.
-
Validation: Filter crystals.
-
Check: Melting point should be sharp (Literature range: ~167-170°C depending on polymorph).
-
Check: HPLC purity >98%.
-
Reaction Setup Diagram (Metal-Catalyzed Coupling)
Figure 2: Optimal workflow to ensure ligand-metal complex formation before exposing the catalyst to harsh basic conditions.
References
-
ChemicalBook. (2024).[1] trans-1-Benzoyl-4-phenyl-L-proline Chemical Properties and Uses. Link
-
BenchChem. (2025).[1] Technical Guide to the Synthesis and Characterization of N-Benzoyl-L-proline Derivatives. Link[1]
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: N-Benzyl-L-proline and related N-substituted prolines. Link
-
Mali, S. N., et al. (2023).[1] L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening. Link
-
Smith, J. A., et al. (2011).[1] Studies on the Synthesis of cis-4-Hydroxy-L-proline and 4-substituted derivatives. Australian Journal of Chemistry. Link
Sources
Safety Operating Guide
Navigating the Safe Handling of trans-1-Benzoyl-4-phenyl-l-proline: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound trans-1-Benzoyl-4-phenyl-l-proline, a derivative of the amino acid proline, represents a class of molecules with significant potential in drug discovery. As with any chemical substance, a thorough understanding and implementation of safety protocols are paramount to protect researchers and the integrity of their work. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and appropriate disposal methods.
Hazard Assessment: An Informed Approach to Safety
Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Structurally related compounds, such as N-Benzyl-L-proline and Benzyloxycarbonyl-L-proline, are known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2]. Another analogue, (4S)-4-Phenyl-L-proline, is suspected of damaging fertility and may cause an allergic skin reaction[3]. Therefore, it is prudent to handle trans-1-Benzoyl-4-phenyl-l-proline as a potentially hazardous substance.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
-
Eye Irritation: The powder can cause serious damage if it enters the eyes.
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the nose, throat, and lungs[1][2].
-
Reproductive Toxicity: Based on related compounds, there may be a risk to fertility[3].
-
Unknown Hazards: As a research chemical, all potential long-term health effects may not be known.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified potential hazards. The following table outlines the recommended PPE for handling trans-1-Benzoyl-4-phenyl-l-proline.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne powder entering the eyes. Standard prescription glasses are not sufficient[4][5][6]. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact and potential absorption. The choice of glove material should be based on chemical compatibility[5]. |
| Body | A buttoned, flame-retardant laboratory coat. | Protects skin and personal clothing from contamination[5]. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher). | Essential for preventing the inhalation of fine powders, especially when handling larger quantities or when adequate ventilation is not available[4][7]. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects[5]. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a strict protocol for donning, using, and doffing PPE is critical to prevent cross-contamination and exposure.
Preparation and Donning PPE
-
Work Area Preparation: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready to minimize movement and potential for spills[8][9].
-
Hand Washing: Thoroughly wash and dry your hands before putting on any PPE.
-
Lab Coat and Shoe Covers: Don your lab coat, ensuring it is fully buttoned. If required by your institution, put on disposable shoe covers.
-
Respirator: If a respirator is required, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Handling the Compound
-
Ventilation: Always handle trans-1-Benzoyl-4-phenyl-l-proline in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles[8].
-
Weighing: When weighing the powder, use an analytical balance with a draft shield. If possible, use a balance located inside the fume hood[9].
-
Transfer: Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust[9].
-
Spills: In case of a spill, follow your laboratory's established spill cleanup procedure. For a small powder spill, carefully wipe it up with a damp cloth or paper towel to avoid creating dust, and dispose of the cleaning materials as hazardous waste[10][11].
Doffing PPE and Decontamination
The order of PPE removal is critical to prevent re-contamination.
-
Gloves: Remove gloves first, turning them inside out as you pull them off.
-
Goggles/Face Shield: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.
-
Lab Coat: Remove your lab coat, rolling it inward to contain any contaminants on the outer surface.
-
Respirator: Remove your respirator last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Until the hazardous properties of trans-1-Benzoyl-4-phenyl-l-proline are fully characterized, it is recommended to treat all waste generated from its handling as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, shoe covers), contaminated paper towels, and weighing papers should be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste trans-1-Benzoyl-4-phenyl-l-proline, as well as any solutions containing the compound, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of chemical hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[10].
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling trans-1-Benzoyl-4-phenyl-l-proline.
Caption: Workflow for Safe Handling of trans-1-Benzoyl-4-phenyl-l-proline.
By adhering to these guidelines, researchers can confidently and safely handle trans-1-Benzoyl-4-phenyl-l-proline, ensuring personal safety and the integrity of their research. The principles of caution, containment, and proper protection are the cornerstones of a safe and productive laboratory environment.
References
-
PubChem. (n.d.). N-Benzyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Use of Personal Protective Equipment PPE. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Google Patents. (n.d.). US4912231A - Process for preparing (trans)-4-phenyl-L-proline derivatives.
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl peroxide. Retrieved from [Link]
-
PubChem. (n.d.). Benzyloxycarbonyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (4S)-4-Phenyl-L-proline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. N-Benzyl-L-proline | C12H15NO2 | CID 728719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S)-4-Phenyl-L-proline | C11H13NO2 | CID 12805582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 6. hsa.ie [hsa.ie]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. uwlax.edu [uwlax.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
